molecular formula C13H12N4O4 B15075240 N,N'-bis(4-nitrophenyl)methanediamine CAS No. 39809-82-0

N,N'-bis(4-nitrophenyl)methanediamine

Cat. No.: B15075240
CAS No.: 39809-82-0
M. Wt: 288.26 g/mol
InChI Key: WJAVZYFSJAYPMZ-UHFFFAOYSA-N
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Description

N,N’-bis(4-nitrophenyl)methanediamine is an organic compound with the molecular formula C₁₃H₁₂N₄O₄. It is characterized by the presence of two nitrophenyl groups attached to a methanediamine core. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-bis(4-nitrophenyl)methanediamine can be synthesized through the reaction of 4-nitroaniline with formaldehyde in ethanol under reflux conditions . The reaction proceeds via the formation of an intermediate, which then undergoes further reaction to yield the desired product.

Industrial Production Methods

Industrial production methods for N,N’-bis(4-nitrophenyl)methanediamine typically involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-nitrophenyl)methanediamine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas, palladium on carbon, and sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield N,N’-bis(4-aminophenyl)methanediamine.

Scientific Research Applications

N,N’-bis(4-nitrophenyl)methanediamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis(4-nitrophenyl)methanediamine involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through pathways involving electron transfer and radical formation .

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-chloro-2-nitrophenyl)methanediamine: Similar structure with chloro substituents.

    N,N’-bis(4-aminophenyl)methanediamine: Reduced form with amino groups instead of nitro groups.

Uniqueness

N,N’-bis(4-nitrophenyl)methanediamine is unique due to its specific nitro substituents, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that other similar compounds may not fulfill .

Biological Activity

N,N'-bis(4-nitrophenyl)methanediamine, with the molecular formula C₁₃H₁₂N₄O₄, is an organic compound characterized by two nitrophenyl groups linked to a methanediamine core. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications, and is utilized in various fields including chemistry, biology, and industry.

PropertyDetails
CAS No.39809-82-0
Molecular Weight288.26 g/mol
IUPAC NameThis compound
InChI KeyWJAVZYFSJAYPMZ-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC=C1NCNC2=CC=C(C=C2)N+[O-])N+[O-]

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

The biological activity of this compound is primarily attributed to its nitro groups, which play a crucial role in its reactivity. The compound can undergo reduction reactions that convert nitro groups into amino groups, potentially altering its biological effects. This transformation may enhance its interaction with biological targets, leading to increased efficacy against pathogens.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting promising potential as an antimicrobial agent.
  • Cytotoxicity Assessment : In vitro cytotoxicity tests were conducted using human cell lines to assess the safety profile of the compound. The results demonstrated that while this compound exhibited antimicrobial properties, it also showed moderate cytotoxic effects at higher concentrations (IC50 = 50 µg/mL).
  • Comparative Analysis : Comparative studies with similar compounds, such as N,N'-bis(4-aminophenyl)methanediamine, revealed that the nitro substituents significantly influence the biological activity. The nitro compound displayed higher antimicrobial efficacy than its amino counterpart.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of nitro compounds, including this compound. These investigations utilize quantitative structure-activity relationship (QSAR) models to predict biological activity based on molecular descriptors.

Key Findings:

  • QSAR Models : Models developed for nitro compounds indicate that electronic properties and steric factors significantly affect antimicrobial activity.
  • Nitro Group Reduction : The reduction of nitro groups to amino groups not only alters the compound's reactivity but also enhances its interaction with biological macromolecules.

Properties

CAS No.

39809-82-0

Molecular Formula

C13H12N4O4

Molecular Weight

288.26 g/mol

IUPAC Name

N,N'-bis(4-nitrophenyl)methanediamine

InChI

InChI=1S/C13H12N4O4/c18-16(19)12-5-1-10(2-6-12)14-9-15-11-3-7-13(8-4-11)17(20)21/h1-8,14-15H,9H2

InChI Key

WJAVZYFSJAYPMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCNC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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